synthesis and properties of 2-Nitrobutyl methacrylate
synthesis and properties of 2-Nitrobutyl methacrylate
An In-depth Technical Guide to the Synthesis and Properties of 2-Nitrobutyl Methacrylate
Introduction
2-Nitrobutyl methacrylate is a functional monomer that incorporates a nitro group into a methacrylate backbone. This unique combination of functional groups imparts specific chemical properties, making it a valuable component in the synthesis of specialized polymers. The presence of the nitro group can enhance the energetic properties of the resulting polymers, making them suitable for applications as energetic binders. Additionally, the methacrylate group allows for polymerization through conventional free-radical methods, as well as controlled radical polymerization techniques. This guide provides a comprehensive overview of the synthesis, properties, and polymerization of 2-Nitrobutyl methacrylate, intended for researchers and professionals in materials science and drug development.
Synthesis of 2-Nitrobutyl Methacrylate
The synthesis of 2-Nitrobutyl methacrylate can be achieved through two primary routes: direct esterification and transesterification.
Direct Esterification
Direct esterification is a conventional method that involves the reaction of methacrylic acid with 2-nitrobutanol in the presence of an acid catalyst, such as sulfuric acid or polymeric phosphoric acid.[1] To drive the reaction to completion, a hydrocarbon solvent that forms an azeotrope with the water produced as a byproduct is often employed.[1] A significant drawback of this method, particularly on a commercial scale, is the need to remove the strong acid catalyst, which can generate undesirable waste streams.[1][2]
Transesterification
Transesterification has emerged as a more favorable and commercially viable route for synthesizing 2-Nitrobutyl methacrylate.[1] This method involves the reaction of a methacrylate ester, typically methyl methacrylate (MMA), with 2-nitrobutanol.[1] The reaction is conducted in the presence of a transesterification catalyst and a free radical inhibitor to prevent premature polymerization.[1] The equilibrium of the reaction is shifted towards the product by removing the methanol byproduct, often through azeotropic distillation.[1]
The general reaction is as follows: Methyl Methacrylate + 2-Nitrobutanol → 2-Nitrobutyl methacrylate + Methanol[1]
Properties of 2-Nitrobutyl Methacrylate
The chemical structure of 2-Nitrobutyl methacrylate, with its nitro group and methacrylic moiety, gives it unique properties.[1]
| Property | Value | Reference |
| Molecular Formula | C8H13NO4 | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 17977-11-6 | [1] |
| IUPAC Name | 2-nitrobutyl 2-methylprop-2-enoate | [1] |
| InChI Key | DOEOZIKIOFMZJE-UHFFFAOYSA-N | [1] |
Polymerization of 2-Nitrobutyl Methacrylate
2-Nitrobutyl methacrylate readily undergoes conventional free-radical polymerization.[1] The polymerization process is influenced by factors such as temperature, initiator concentration, and the presence of inhibitors. Higher temperatures generally lead to a faster polymerization rate but may result in a lower average molecular weight.[1]
The monomer can also be copolymerized with other acrylate and methacrylate monomers, such as methyl acrylate, ethyl acrylate, butyl acrylate, methyl methacrylate (MMA), and butyl methacrylate (BMA), to tailor the properties of the resulting copolymer.[1] For instance, incorporating styrene as a comonomer can increase the glass transition temperature (Tg) and improve the hardness of the polymer.[1] Advanced techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) offer precise control over the polymer's molecular weight and architecture.[1]
Experimental Protocols
Synthesis of 2-Nitrobutyl Methacrylate via Transesterification
Materials:
-
2-nitrobutanol
-
Methyl methacrylate (MMA)
-
Zirconium acetylacetonate (catalyst)[2]
-
Phenothiazine (free radical inhibitor)[2]
-
Toluene (solvent)[1]
Procedure:
-
A reaction flask is equipped with a stirrer, thermometer, distillation head, and reflux splitter.
-
2-nitrobutanol and toluene are added to the flask.
-
The mixture is heated to remove any water via azeotropic distillation.[2]
-
The solution is cooled, and phenothiazine, methyl methacrylate, and zirconium acetylacetonate are added.[2]
-
The reaction mixture is heated to a temperature between 90°C and 120°C under reduced pressure (e.g., 400-700 mmHg).[2]
-
The methanol byproduct, along with excess MMA, is collected as a distillate.
-
After the reaction is complete, the remaining toluene and unreacted MMA are removed using a rotary evaporator to yield the crude product.[2]
-
The product can be further purified if necessary.
Free-Radical Polymerization of 2-Nitrobutyl Methacrylate
Materials:
-
2-Nitrobutyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (initiator)
-
Toluene or another suitable solvent
Procedure:
-
The 2-Nitrobutyl methacrylate monomer and solvent are placed in a reaction vessel.
-
The initiator (e.g., AIBN) is added to the mixture.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
The reaction vessel is sealed and heated to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN).
-
The polymerization is allowed to proceed for a specified time to achieve the desired conversion.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.
Visualizations
Caption: Direct Esterification Synthesis of 2-Nitrobutyl methacrylate.
Caption: Transesterification Synthesis of 2-Nitrobutyl methacrylate.
Caption: Free-Radical Polymerization of 2-Nitrobutyl methacrylate.
